NTR1 Receptor Allosteric Modulation: EC50 Quantification and Structural Context
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (BDBM58429) was identified as an active modulator of the neurotensin receptor type 1 (NTR1), with a measured EC50 of 15,300 nM (15.3 μM) in a dose-response confirmation assay using beta-arrestin GFP translocation readout in NTR1-U2OS osteosarcoma cells [1]. This compound belongs to a set of 17 quinazoline derivatives whose NTR1 allosteric modulation activities (EC50 values) were modeled using the Klopman-Peradejordi-Gómez (KPG) QSAR methodology, yielding a statistically robust regression equation (R² = 0.95, n = 17, F(8,8) = 21.21, p < 0.0001) [2]. Among the quinazoline class, the ML314 reference compound (2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline) exhibits substantially higher potency (EC50 = 2.0 μM) [3], indicating that the target compound occupies a distinct lower-potency region of the NTR1 pharmacophore landscape.
| Evidence Dimension | NTR1 receptor allosteric modulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 15,300 nM (15.3 μM) |
| Comparator Or Baseline | ML314 (quinazoline-based NTR1 agonist): EC50 = 2,000 nM (2.0 μM); Compound 5 (quinazoline singleton hit): EC50 < 10,000 nM (< 10 μM) |
| Quantified Difference | Target compound is approximately 7.7-fold less potent than ML314; comparable in potency range to early singleton quinazoline hits |
| Conditions | Dose-response confirmation of Image-Based HTS for Selective Agonists for NTR1; beta-arrestin GFP translocation assay in NTR1-U2OS osteosarcoma cells; PubChem AID 504549 |
Why This Matters
For procurement decisions in NTR1-focused research programs, this compound serves as a validated lower-potency tool compound or starting scaffold for medicinal chemistry optimization, occupying a distinct region of the NTR1 pharmacophore space relative to higher-potency quinazoline leads such as ML314.
- [1] BindingDB. Ki Summary: Neurotensin receptor type 1 – BDBM58429. EC50 = 15300 nM. PubChem Bioassay AID 504549. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=4585&ki_result_id=148275 View Source
- [2] Soloaga Ardiles C, Castro Rodriguez C, Surco Luque J. Correlation between the electronic structure of quinazoline derivatives and the activity of the NTR1 receptor. Journal of the Chilean Chemical Society. 2020;65(1):4686-4692. doi:10.4067/S0717-97072020000104686. View Source
- [3] Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. PMC. 2013. EC50 = 2.0 μM for ML314. https://pmc.ncbi.nlm.nih.gov/articles/PMC3744863/ View Source
